N-Succinyl-Ile-Ile-Trp-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H45N5O8 |

|---|---|

Molecular Weight |

687.8 g/mol |

IUPAC Name |

4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42(24-12-13-25-22(5)16-32(46)50-29(25)18-24)28(35(38)47)17-23-19-39-27-11-9-8-10-26(23)27/h8-13,16,18-21,28,33-34,39H,6-7,14-15,17H2,1-5H3,(H2,38,47)(H,40,43)(H,41,48)(H,44,45)/t20-,21-,28-,33-,34-/m0/s1 |

InChI Key |

ACWGEQICRKPHCO-DFXXCKAUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)CCC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)C(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Succinyl-Ile-Ile-Trp-AMC: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Succinyl-Ile-Ile-Trp-AMC, a fluorogenic substrate commonly utilized in the study of chymotrypsin and chymotrypsin-like proteases. This document includes detailed information on its physicochemical properties, a representative experimental protocol for its use in enzyme activity assays, and visualizations of the enzymatic reaction and experimental workflow.

Chemical Structure and Properties

This compound is a synthetic peptide composed of a tripeptide sequence (Isoleucine-Isoleucine-Tryptophan) that is N-terminally protected by a succinyl group and C-terminally linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group. The succinylation of the N-terminus prevents non-specific degradation by aminopeptidases.

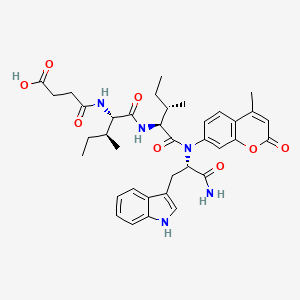

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₅N₅O₈ | [1] |

| Molecular Weight | 687.79 g/mol | [1] |

| CAS Number | 133525-12-9 | [1] |

| Appearance | White to off-white powder | General knowledge |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | Store at -20°C, desiccated | [2] |

Fluorescent Properties

The fluorescence of this compound is dependent on the cleavage of the amide bond between the tryptophan residue and the AMC moiety by a protease. The free AMC exhibits distinct excitation and emission spectra.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | ~340-380 | [2] |

| Emission Maximum | ~440-460 | [2] |

Mechanism of Action and Enzyme Specificity

This compound serves as a substrate for chymotrypsin and other proteases with chymotrypsin-like activity. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tryptophan, tyrosine, and phenylalanine. The enzymatic hydrolysis of the amide bond linking the C-terminal tryptophan of the peptide to the AMC molecule results in the release of free AMC, which is fluorescent. The rate of increase in fluorescence is directly proportional to the enzymatic activity under appropriate assay conditions.

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Experimental Protocols

The following is a representative protocol for a chymotrypsin activity assay using this compound in a 96-well plate format. This protocol should be optimized for specific experimental conditions.

Materials

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Chymotrypsin enzyme (or sample containing chymotrypsin-like activity)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader

Procedure

-

Substrate Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

-

On the day of the experiment, dilute the stock solution to the desired working concentration in Assay Buffer. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤1%) to avoid enzyme inhibition.

-

-

Enzyme Preparation:

-

Prepare a stock solution of chymotrypsin in a suitable buffer.

-

Dilute the enzyme to the desired concentration in Assay Buffer just before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 25 µL of the diluted enzyme solution to the appropriate wells.

-

Include control wells:

-

Blank: 75 µL of Assay Buffer (no enzyme or substrate).

-

No Enzyme Control: 50 µL of Assay Buffer and 25 µL of the substrate working solution.

-

No Substrate Control: 50 µL of Assay Buffer and 25 µL of the enzyme solution.

-

-

-

Initiation of Reaction:

-

To initiate the enzymatic reaction, add 25 µL of the this compound working solution to each well containing the enzyme.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorometric plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 15-30 minutes).

-

Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the experimental wells.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Enzyme activity can be calculated by comparing the reaction rates to a standard curve of free AMC.

-

Caption: General experimental workflow for a chymotrypsin activity assay.

Applications in Research and Drug Discovery

This compound is a valuable tool for:

-

Enzyme Kinetics Studies: Determination of Michaelis-Menten constants (Km and Vmax) for chymotrypsin and related proteases.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of chymotrypsin-like proteases.

-

Protease Activity Profiling: Characterization of protease activity in biological samples, such as cell lysates and tissue homogenates.

-

Drug Development: Evaluation of the specificity and potency of drug candidates targeting specific proteases.

Conclusion

This compound is a reliable and sensitive fluorogenic substrate for the continuous measurement of chymotrypsin and chymotrypsin-like protease activity. Its well-defined chemical properties and straightforward application in enzymatic assays make it an indispensable tool for researchers in biochemistry, cell biology, and drug discovery. The detailed information and protocols provided in this guide are intended to facilitate its effective use in the laboratory.

References

N-Succinyl-Ile-Ile-Trp-AMC: A Technical Guide to its Mechanism of Action and Application in Chymotrypsin Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinyl-Ile-Ile-Trp-AMC (Suc-IIW-AMC) is a fluorogenic peptide substrate meticulously designed for the sensitive and specific measurement of chymotrypsin and chymotrypsin-like protease activity. Its core utility lies in the enzymatic release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) group upon peptide bond cleavage. This document provides a comprehensive overview of the mechanism of action of Suc-IIW-AMC, detailed experimental protocols for its use, and a summary of its key characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively employ this substrate in their research endeavors.

Core Mechanism of Action

This compound is a synthetic tetrapeptide, succinyl-isoleucyl-isoleucyl-tryptophanyl-7-amido-4-methylcoumarin. The peptide sequence, particularly the presence of a tryptophan residue at the P1 position (the amino acid residue immediately preceding the scissile bond), makes it a specific target for chymotrypsin. Chymotrypsin is a serine protease with a well-characterized preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids such as tryptophan, tyrosine, and phenylalanine.

The mechanism of action is predicated on the enzymatic hydrolysis of the amide bond linking the tryptophan residue to the AMC fluorophore. In its intact state, the AMC molecule's fluorescence is quenched. Upon enzymatic cleavage by chymotrypsin, the AMC is released, resulting in a significant increase in fluorescence that can be monitored over time. The rate of this fluorescence increase is directly proportional to the chymotrypsin activity under appropriate assay conditions.

The enzymatic reaction can be summarized as follows:

This compound + H₂O --(Chymotrypsin)--> N-Succinyl-Ile-Ile-Trp + 7-Amino-4-methylcoumarin (Fluorescent)

Quantitative Data

While extensive searches were conducted for specific kinetic parameters for this compound with chymotrypsin, explicit Km and Vmax values from peer-reviewed literature or technical data sheets could not be definitively ascertained. Kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition). For comparative purposes, the table below includes kinetic data for a structurally similar and commonly used fluorogenic substrate for chymotrypsin, N-Succinyl-Ala-Ala-Pro-Phe-AMC. Researchers should determine the kinetic constants for this compound empirically under their specific experimental conditions.

Table 1: General and Comparative Substrate Characteristics

| Parameter | Value |

| Full Chemical Name | Succinyl-L-isoleucyl-L-isoleucyl-L-tryptophan-7-amido-4-methylcoumarin |

| Molecular Formula | C₃₇H₄₅N₅O₈ |

| Molecular Weight | 687.79 g/mol |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) |

| Excitation Wavelength (AMC) | ~340-360 nm |

| Emission Wavelength (AMC) | ~440-460 nm |

| Comparative Kinetic Data (N-Succinyl-Ala-Ala-Pro-Phe-AMC) | |

| Km (with α-chymotrypsin) | 15 µM |

| kcat (with α-chymotrypsin) | 1.5 s⁻¹ |

Note: The kinetic data for N-Succinyl-Ala-Ala-Pro-Phe-AMC is provided for reference only and may not be representative of this compound.

Experimental Protocols

The following is a generalized protocol for a chymotrypsin activity assay using this compound. It is imperative that researchers optimize these conditions for their specific experimental setup.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.8 at 25°C. (Note: The optimal pH for chymotrypsin activity is typically between 7.5 and 8.5).

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C or -80°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of purified chymotrypsin in 1 mM HCl. The final concentration in the assay will need to be determined empirically, but a starting point could be in the nanomolar range. Dilute the enzyme in cold assay buffer immediately before use.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.

Assay Procedure

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 7.5, 10 µM).

-

Add 100 µL of each standard dilution to the wells of a black, flat-bottom 96-well microplate.

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Plot the fluorescence intensity (RFU) against the known AMC concentration to generate a standard curve. The slope of this curve will be used to convert the rate of change in fluorescence in the enzymatic assay to the rate of product formation.

-

-

Enzymatic Reaction:

-

To the wells of a black, flat-bottom 96-well microplate, add the components in the following order:

-

Assay Buffer (to bring the final volume to 100 µL)

-

Enzyme solution (e.g., 10 µL of a diluted chymotrypsin solution)

-

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the substrate. Prepare a working solution of this compound in the assay buffer at the desired final concentration (e.g., starting with a concentration around the expected Km, or a range of concentrations for kinetic studies). Add the substrate solution to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature.

-

Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve (RFU/min).

-

Convert the V₀ from RFU/min to µmol/min using the slope of the AMC standard curve.

-

For kinetic analysis, plot the reaction velocity against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Visualizations

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Caption: Workflow for measuring chymotrypsin activity using Suc-IIW-AMC.

N-Succinyl-Ile-Ile-Trp-AMC: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Succinyl-L-isoleucyl-L-isoleucyl-L-tryptophan-4-methylcoumaryl-7-amide (N-Succinyl-Ile-Ile-Trp-AMC), a fluorogenic peptide substrate utilized in enzymatic research. This document details its primary applications, physicochemical properties, and a detailed protocol for its use in kinetic assays.

Core Applications in Research

This compound is a valuable tool for the sensitive, real-time measurement of specific protease activity. Its primary applications in a research setting include:

-

Quantification of Chymotrypsin Activity: This substrate is specifically designed for the kinetic analysis of chymotrypsin and chymotrypsin-like serine proteases. Chymotrypsin plays a crucial role not only in digestion but also in various pathophysiological processes, including inflammation and cellular signaling.

-

Enzyme Inhibition Studies: It is employed in high-throughput screening assays to identify and characterize inhibitors of chymotrypsin. This is particularly relevant in drug discovery programs targeting diseases where chymotrypsin activity is implicated.

-

Investigating Protease-Activated Signaling: Chymotrypsin is known to activate Protease-Activated Receptors (PARs), such as PAR1 and PAR2, which are involved in inflammation and gut homeostasis.[1][2] Assaying chymotrypsin activity is a critical component of studying these signaling pathways.

-

Disease Model Research: Altered chymotrypsin activity is associated with conditions like pancreatitis and certain inflammatory diseases.[3][4] This substrate can be used to measure enzymatic activity in samples from various disease models. It is important to note that this compound has also been described as a fluorescent substrate for Carboxypeptidase Y (CPY).[5][6][7]

Physicochemical and Kinetic Properties

The utility of this compound as a fluorogenic substrate is rooted in its chemical structure. The peptide sequence Ile-Ile-Trp is recognized and cleaved by chymotrypsin at the C-terminal side of the tryptophan residue. This cleavage liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which exhibits a significant increase in fluorescence upon release from the peptide.

| Property | Value |

| Full Chemical Name | Succinyl-L-isoleucyl-L-isoleucyl-L-tryptophan-4-methylcoumaryl-7-amide |

| Abbreviation | Suc-IIW-AMC |

| Molecular Formula | C₃₇H₄₅N₅O₈ |

| Molecular Weight | 687.79 g/mol |

| Excitation Wavelength | ~360-380 nm |

| Emission Wavelength | ~440-460 nm |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Kinetic Parameter | Reported Value (for Suc-Ala-Ala-Pro-Phe-AMC) |

| K_m | 15 µM |

| k_cat | 1.5 s⁻¹ |

Enzymatic Reaction and Detection

The enzymatic reaction involves the hydrolysis of the amide bond between the tryptophan residue of the peptide and the AMC fluorophore, catalyzed by chymotrypsin. The resulting increase in fluorescence is directly proportional to the enzymatic activity.

Detailed Experimental Protocol: Chymotrypsin Activity Assay

This protocol provides a general framework for a fluorometric chymotrypsin activity assay using an AMC-conjugated peptide substrate like this compound. Optimization may be required for specific experimental conditions.

Materials:

-

This compound

-

Bovine pancreatic α-chymotrypsin (positive control)

-

Chymotrypsin inhibitor (e.g., TPCK) (for specificity control)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

-

96-well black microplate, flat bottom

-

Fluorescence microplate reader with filters for Ex/Em = 380/460 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store in aliquots at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. The concentration will depend on the specific activity of the enzyme lot. Store in aliquots at -20°C.

-

AMC Standard Curve: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO. Perform serial dilutions in Assay Buffer to generate a standard curve (e.g., 0-10 µM) to convert relative fluorescence units (RFU) to molar concentrations of the product.

-

-

Assay Setup:

-

Design the plate layout to include wells for blanks (assay buffer + substrate, no enzyme), positive controls (enzyme + substrate), inhibitor controls (enzyme + inhibitor + substrate), and experimental samples.

-

Add 50 µL of Assay Buffer to all wells.

-

For inhibitor control wells, add the chymotrypsin inhibitor to the desired final concentration and incubate with the enzyme for 10-15 minutes at room temperature before adding the substrate.

-

-

Enzymatic Reaction:

-

Prepare a working solution of the enzyme in Assay Buffer. Add 25 µL of the enzyme solution (or experimental sample) to the appropriate wells.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 50-200 µM).

-

Initiate the reaction by adding 25 µL of the substrate working solution to all wells. The final volume in each well should be 100 µL.

-

-

Data Acquisition:

-

Immediately place the microplate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence intensity (RFU) at Ex/Em = 380/460 nm in kinetic mode, taking readings every 1-2 minutes for a period of 15-30 minutes.

-

-

Data Analysis:

-

Plot the RFU versus time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope of RFU/min).

-

Subtract the velocity of the blank from all other readings.

-

Use the AMC standard curve to convert the V₀ from RFU/min to µmol/min.

-

Calculate the specific activity of the enzyme (µmol/min/mg of protein).

-

Application in Signaling Pathway Analysis

A key research application for chymotrypsin substrates is the investigation of Protease-Activated Receptor (PAR) signaling. Chymotrypsin can cleave the N-terminal domain of PARs, exposing a tethered ligand that initiates intracellular signaling cascades, often involving G-proteins and subsequent activation of pathways like the MAPK/ERK pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of chymotrypsin to autoimmune response against CNS is dose-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chymotrypsin Reduces the Severity of Secretagogue-induced Pancreatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Use of N-Succinyl-Ile-Ile-Trp-AMC in the Functional Assessment of 20S and 26S Proteasomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of intracellular proteins. It plays a pivotal role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The proteasome, the central protease of this system, exists in two major forms: the 20S proteasome, which is the catalytic core, and the 26S proteasome, a larger complex formed by the association of the 20S core with one or two 19S regulatory particles. The 26S proteasome is responsible for the ATP-dependent degradation of ubiquitinated proteins, while the 20S proteasome can degrade unstructured or oxidized proteins in an ATP- and ubiquitin-independent manner.[1][2]

Fluorogenic peptide substrates are indispensable tools for studying the proteolytic activity of the 20S and 26S proteasomes. These substrates consist of a short peptide sequence recognized by a specific active site of the proteasome, linked to a fluorescent reporter molecule. Upon cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. N-Succinyl-Ile-Ile-Trp-AMC (Suc-IIW-AMC) is a fluorogenic substrate designed to measure the chymotrypsin-like activity of the proteasome, one of its three major proteolytic activities. While specific kinetic data for Suc-IIW-AMC is not extensively documented, its close analog, N-Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), is widely used and serves as an excellent reference for experimental design.

This technical guide provides an in-depth overview of the principles and methodologies for using this compound to study the chymotrypsin-like activity of both 20S and 26S proteasomes. It includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data for Proteasome Activity Assays

| Parameter | 20S Proteasome | 26S Proteasome | Reference |

| Substrate | This compound | This compound | - |

| Typical Working Concentration | 20-200 µM | 20-200 µM | [2] |

| Excitation Wavelength | ~360-380 nm | ~360-380 nm | [2][3] |

| Emission Wavelength | ~440-460 nm | ~440-460 nm | [2][3] |

| Inhibitor | Target | Typical Working Concentration | Reference |

| MG-132 | Proteasome (Chymotrypsin-like activity) | 10-100 µM | [2][3] |

| Epoxomicin | Proteasome (highly specific) | 1-10 µM | [4] |

| Bortezomib | Proteasome (Chymotrypsin-like activity) | 10-20 µM | [5] |

Experimental Protocols

The following are detailed protocols for measuring the chymotrypsin-like activity of purified 20S and 26S proteasomes, as well as proteasome activity in cell lysates. These protocols are based on established methods for Suc-LLVY-AMC and can be adapted for this compound.

Protocol 1: In Vitro Assay for Purified 20S Proteasome Activity

This protocol is designed for measuring the activity of isolated and purified 20S proteasome.

Materials:

-

Purified 20S proteasome

-

This compound (stock solution in DMSO)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)

-

Proteasome inhibitor (e.g., MG-132, stock solution in DMSO)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare Assay Buffer: Prepare a sufficient volume of Assay Buffer for all reactions.

-

Prepare Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final working concentration (e.g., 50 µM). It is recommended to perform a substrate titration to determine the optimal concentration.

-

Prepare Proteasome Dilution: Dilute the purified 20S proteasome in Assay Buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Set up Reactions: In a 96-well plate, set up the following reactions in triplicate:

-

Sample wells: Add the diluted 20S proteasome.

-

Inhibitor control wells: Add the diluted 20S proteasome and the proteasome inhibitor (e.g., MG-132 to a final concentration of 20 µM). Pre-incubate for 15 minutes at 37°C.

-

Blank wells: Add Assay Buffer only.

-

-

Initiate Reaction: Add the substrate solution to all wells to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).

-

Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Plot the fluorescence intensity versus time for each sample.

-

Determine the initial rate of the reaction (slope of the linear portion of the curve).

-

The proteasome activity is the difference between the rate in the absence and presence of the specific inhibitor.

-

Protocol 2: In Vitro Assay for Purified 26S Proteasome Activity

This protocol is similar to the 20S assay but includes ATP, which is required for 26S proteasome activity.[1]

Materials:

-

Purified 26S proteasome

-

This compound (stock solution in DMSO)

-

26S Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)

-

Proteasome inhibitor (e.g., MG-132, stock solution in DMSO)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Follow steps 1-3 from Protocol 1 , using the 26S Assay Buffer and purified 26S proteasome.

-

Set up Reactions: In a 96-well plate, set up the following reactions in triplicate:

-

Sample wells: Add the diluted 26S proteasome.

-

Inhibitor control wells: Add the diluted 26S proteasome and the proteasome inhibitor. Pre-incubate for 15 minutes at 37°C.

-

No-ATP control wells: Add the diluted 26S proteasome to an assay buffer lacking ATP.

-

Blank wells: Add 26S Assay Buffer only.

-

-

Initiate and Measure: Follow steps 5 and 6 from Protocol 1.

-

Data Analysis: Similar to Protocol 1, with the addition of comparing the activity in the presence and absence of ATP to confirm ATP-dependent 26S proteasome activity.

Protocol 3: Proteasome Activity Assay in Cell Lysates

This protocol allows for the measurement of proteasome activity in a more physiological context using cell extracts.

Materials:

-

Cultured cells

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, 2 mM ATP - optional, for preserving 26S integrity)

-

This compound (stock solution in DMSO)

-

Proteasome inhibitor (e.g., MG-132, stock solution in DMSO)

-

BCA or Bradford protein assay reagents

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Determine Protein Concentration: Measure the total protein concentration of the cell lysate using a BCA or Bradford assay.

-

Set up Reactions: In a 96-well plate, add a consistent amount of total protein from the cell lysate to each well (e.g., 20-50 µg). Set up the following conditions in triplicate:

-

Sample wells: Add cell lysate.

-

Inhibitor control wells: Add cell lysate and the proteasome inhibitor. Pre-incubate for 15 minutes at 37°C.

-

Blank wells: Add Lysis Buffer only.

-

-

Initiate and Measure:

-

Add the substrate solution to all wells.

-

Follow step 6 from Protocol 1 to measure fluorescence.

-

-

Data Analysis:

-

Follow the data analysis steps from Protocol 1.

-

Normalize the proteasome activity to the total protein concentration in each lysate to allow for comparison between different samples.

-

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the study of 20S and 26S proteasomes.

Caption: The Ubiquitin-Proteasome System for protein degradation.

Caption: Experimental workflow for a proteasome activity assay.

Caption: Role of the proteasome in the NF-κB signaling pathway.

Caption: Involvement of the proteasome in the regulation of apoptosis.

Conclusion

This compound is a valuable tool for investigating the chymotrypsin-like activity of the 20S and 26S proteasomes. While specific kinetic data for this substrate is limited, established protocols for its analogue, Suc-LLVY-AMC, provide a robust framework for designing and executing reliable experiments. By carefully optimizing assay conditions and utilizing appropriate controls, researchers can obtain quantitative and reproducible data on proteasome function in both purified systems and complex biological samples. This information is crucial for advancing our understanding of the ubiquitin-proteasome system and for the development of novel therapeutics targeting this essential cellular pathway.

References

- 1. Optimal determination of heart tissue 26S Proteasome activity requires maximal stimulating ATP concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ubpbio.com [ubpbio.com]

- 3. ubpbio.com [ubpbio.com]

- 4. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Research Applications of Proteasome Substrates

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, playing a critical role in maintaining protein homeostasis and regulating a vast array of cellular processes.[1][2][3] By degrading damaged, misfolded, or short-lived regulatory proteins, the UPS influences crucial functions including cell cycle control, signal transduction, DNA repair, and immune responses.[1][4][5] Substrates of the proteasome are the direct effectors of this regulation, and their identification and study are paramount for understanding fundamental cell biology and for developing novel therapeutics. Dysregulation of the UPS is intimately linked with the pathogenesis of human diseases such as cancer, neurodegenerative disorders, and autoimmune conditions.[1][5][6][7][8]

This guide provides an in-depth overview of the core methodologies used to identify and validate proteasome substrates, details their applications in basic research, and explores their significance as targets for drug development.

The Ubiquitin-Proteasome Signaling Pathway

The degradation of most proteins by the proteasome is a highly specific, ATP-dependent process that requires the substrate to be tagged with a polyubiquitin chain.[4][9][10] This process is carried out by a three-step enzymatic cascade.

-

Ubiquitin Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent reaction, forming a thioester bond.[5][9]

-

Ubiquitin Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[5][9]

-

Ubiquitin Ligation: A ubiquitin ligase (E3) recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate.[5][9][10] The repetition of this cycle generates a polyubiquitin chain, which acts as a degradation signal.[2] K48-linked ubiquitin chains are the canonical signal for proteasomal degradation.[11][12][13]

-

Proteasomal Degradation: The polyubiquitinated substrate is recognized by the 26S proteasome complex.[2][10] The substrate is then deubiquitinated, unfolded, and translocated into the 20S core particle, where it is degraded into small peptides.[3][12]

Caption: The Ubiquitin-Proteasome Pathway (UPP).

Methodologies for Proteasome Substrate Identification

Identifying the specific substrates of the proteasome is crucial for understanding its regulatory roles. Several advanced proteomic techniques have been developed for this purpose.

Proximity Labeling Mass Spectrometry: ProteasomeID

ProteasomeID is a powerful method for the quantitative mapping of proteasome interactors and substrates in both cultured cells and in vivo models.[1][7][14][15] The technique involves fusing a promiscuous biotin ligase (such as BirA* or TurboID) to a proteasome subunit. This engineered proteasome, when expressed in cells, biotinylates proteins that come into its close proximity (~10 nm).[1][14][15]

The workflow combines this proximity labeling with proteasome inhibition to trap substrates. Biotinylated proteins are then captured and identified by mass spectrometry.[14][15] This approach is particularly effective for identifying low-abundance substrates like transcription factors.[14][15][16]

Caption: Experimental workflow for ProteasomeID.

Experimental Protocol: ProteasomeID Substrate Identification

-

Construct Generation: Fuse a promiscuous biotin ligase (e.g., BirA*, TurboID) to a proteasome subunit (e.g., PSMA4) via molecular cloning.[1]

-

Cell Culture and Expression: Transfect human cells (e.g., HEK293T) with the construct. Induce expression of the fusion protein if using an inducible system.[1][14]

-

Proteasome Inhibition (Optional): To enrich for substrates, treat cells with a proteasome inhibitor such as MG132 (e.g., 20 μM) for a defined period before harvesting.[1]

-

Proximity Labeling: Incubate cells with biotin for a short period to allow biotinylation of proximal proteins.

-

Cell Lysis: Harvest and lyse the cells under denaturing conditions to stop enzymatic activity and solubilize proteins.

-

Streptavidin Enrichment: Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.[1][14]

-

On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Digest the captured proteins into peptides using an enzyme like trypsin.

-

Mass Spectrometry: Analyze the resulting peptides using deep Data-Independent Acquisition (DIA) mass spectrometry.[1][14]

-

Data Analysis: Identify and quantify the enriched proteins. Proteins that show increased enrichment upon proteasome inhibition are considered candidate substrates.[1][14]

Proteasome-Induced Proteolysis (PiP-MS)

PiP-MS is a method designed to systematically identify substrates of the 20S proteasome, which can degrade proteins in a ubiquitin-independent manner, particularly those with intrinsically disordered regions.[17][18][19][20] The technique applies purified 20S proteasomes to native cell lysates and uses mass spectrometry to identify proteins that are susceptible to degradation.[17][18]

Caption: Experimental workflow for PiP-MS.

Experimental Protocol: PiP-MS for 20S Substrate Identification

-

Protein Extraction: Extract proteins from cells (e.g., HEK293T) under native conditions to preserve protein structure.[17][18]

-

Sample Splitting: Divide the proteome extract into two aliquots: a control sample and an experimental sample.[17][18]

-

Proteasomal Degradation: Incubate the experimental sample with purified human 20S proteasomes for a defined period.[17][18]

-

Proteasome Depletion: Remove the 20S proteasome from the experimental sample, for example, by using immunoprecipitation if the proteasome is tagged.[17][18]

-

Protein Digestion: Denature the proteins in both the control and experimental samples and digest them completely into peptides using an enzyme like trypsin or GluC.[17][18]

-

LC-MS/MS Analysis: Analyze the peptide mixtures from both samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

-

Data Analysis: Quantitatively compare the peptide abundance between the two samples. A significant reduction in the levels of specific peptides in the experimental sample indicates that the parent protein is a substrate of the 20S proteasome.[17]

Methods for Validation and Quantification

Once potential substrates are identified, their degradation by the proteasome must be validated and quantified.

Fluorogenic Peptide Assays

This is the most common method for measuring the catalytic activity of the proteasome.[21] It uses small peptide substrates conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[21][22] When the proteasome cleaves the peptide bond, the fluorophore is released, and its fluorescence can be measured, which is directly proportional to the enzymatic activity.[21]

| Fluorogenic Substrate | Proteasome Activity Measured | Typical Use |

| Suc-LLVY-AMC | Chymotrypsin-like (β5 subunit) | General and most potent proteasome activity.[21][22][23] |

| Z-LLE-AMC | Caspase-like (β1 subunit) | Specific activity of the β1 subunit. |

| Boc-LRR-AMC | Trypsin-like (β2 subunit) | Specific activity of the β2 subunit. |

Experimental Protocol: In Vitro Proteasome Activity Assay

-

Sample Preparation: Prepare purified proteasomes or cell lysates containing proteasomes.

-

Reaction Setup: In a 96-well plate, add the sample to a reaction buffer (e.g., 50 mM Tris pH 8, 5 mM MgCl2).[23] Include a control group with a specific proteasome inhibitor (e.g., MG132) to measure background fluorescence.[21]

-

Substrate Addition: Add the fluorogenic peptide substrate (e.g., Suc-LLVY-AMC to a final concentration of 20 µM) to initiate the reaction.[23]

-

Fluorescence Measurement: Immediately measure fluorescence over time using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[21]

-

Data Analysis: Calculate the rate of substrate cleavage by plotting the change in fluorescence over time. The specific proteasome activity is the difference between the rates with and without the inhibitor.[21]

Gel-Based Assays

Gel-based assays directly visualize the degradation of a specific protein substrate.

-

In Vitro Degradation Assay: A purified protein substrate is incubated with purified proteasomes. The reaction is stopped at different time points, and the samples are analyzed by SDS-PAGE and Western blotting with an antibody against the substrate. A decrease in the protein band over time indicates degradation.[18][24][25]

-

Cycloheximide (CHX) Chase: This cellular assay measures the stability of an endogenous protein. Cells are treated with CHX to inhibit new protein synthesis. The level of the protein of interest is then monitored over time by Western blot. To confirm proteasome dependence, a parallel experiment is run where cells are co-treated with CHX and a proteasome inhibitor. A stabilization of the protein in the presence of the inhibitor confirms it is a proteasome substrate.[1]

Experimental Protocol: Cycloheximide (CHX) Chase Assay

-

Cell Culture: Culture cells (e.g., HEK293T) to a suitable confluency.

-

Treatment: Treat cells with cycloheximide (e.g., 50 µg/ml) to block protein translation. For the proteasome inhibition control, co-treat a set of cells with CHX and a proteasome inhibitor (e.g., 20 µM MG132).[1]

-

Time Course: Harvest cells at various time points (e.g., 0, 2, 4, 6, 8 hours) after treatment.

-

Protein Analysis: Prepare cell lysates and separate proteins by SDS-PAGE.

-

Western Blotting: Transfer proteins to a membrane and probe with a primary antibody specific to the protein of interest. Use an antibody for a stable protein (e.g., actin) as a loading control.

-

Quantification: Use densitometry to quantify the band intensity of the target protein at each time point, normalized to the loading control. Plot the remaining protein level over time to determine its half-life.[1]

Applications in Research and Drug Development

The study of proteasome substrates is foundational to understanding cellular regulation and disease, and it provides a rich landscape for therapeutic intervention.

Elucidating Cellular Processes

Proteasome substrates are key regulators of numerous cellular pathways:

-

Cell Cycle Control: The timely degradation of cyclins and cyclin-dependent kinase inhibitors is essential for cell cycle progression.[3][4][10]

-

Signal Transduction: The UPS controls the levels of signaling molecules, including transcription factors like NF-κB and p53, thereby modulating cellular responses.[4][9][10]

-

Protein Quality Control: The proteasome is responsible for eliminating misfolded, oxidized, or otherwise damaged proteins, preventing the formation of toxic aggregates, a hallmark of many neurodegenerative diseases.[2][26]

Drug Discovery and Development

The central role of the proteasome in cell survival, particularly in rapidly dividing cancer cells, makes it a prime therapeutic target.[3][27]

-

Proteasome Inhibition: Clinically approved drugs like bortezomib and carfilzomib are proteasome inhibitors that have proven effective in treating multiple myeloma.[27][28] By blocking the proteasome, these drugs cause the accumulation of pro-apoptotic factors and disrupt regulatory cycles, leading to cancer cell death.[27]

-

Proteasome Activation: In contrast, for neurodegenerative diseases characterized by toxic protein accumulation, enhancing proteasome activity is a promising therapeutic strategy.[8][26][28] Small molecules that can activate the proteasome may help clear pathological protein aggregates like α-synuclein and tau.[8][29]

-

Targeted Protein Degradation: A revolutionary approach in drug discovery involves hijacking the UPS to eliminate specific disease-causing proteins. Technologies like PROTACs (Proteolysis Targeting Chimeras) use bifunctional molecules to bring a target protein into proximity with an E3 ligase, inducing its ubiquitination and subsequent degradation by the proteasome.[11][30][31]

Caption: Logic of UPS-based therapeutic strategies.

References

- 1. Quantitative mapping of proteasome interactomes and substrates using ProteasomeID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Drug Development Targeting the Ubiquitin–Proteasome System (UPS) for the Treatment of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. apexbt.com [apexbt.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Proteasome Enhancement by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 10. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteasome substrate receptors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. mdpi.com [mdpi.com]

- 14. ProteasomeID: quantitative mapping of proteasome interactomes and substrates for in vitro and in vivo studies [elifesciences.org]

- 15. Quantitative mapping of proteasome interactomes and substrates using ProteasomeID | eLife [elifesciences.org]

- 16. ProteasomeID: quantitative mapping of proteasome interactomes and substrates for in vitro and in vivo studies [elifesciences.org]

- 17. embopress.org [embopress.org]

- 18. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. Hats off to 20S proteasome substrate discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ubiqbio.com [ubiqbio.com]

- 24. Methods to Discover and Evaluate Proteasome Small Molecule Stimulators - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods to Discover and Evaluate Proteasome Small Molecule Stimulators [mdpi.com]

- 26. Advances in Proteasome Enhancement by Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. The proteasome as a druggable target with multiple therapeutic potentialities: Cutting and non-cutting edges - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Targeting the Ubiquitin Proteasome System - Discovery On Target [discoveryontarget.com]

- 31. researchgate.net [researchgate.net]

Understanding Proteasome Function: A Technical Guide to Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Proteasome and Its Significance

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotic cells.[1][2][3] This process is crucial for maintaining cellular homeostasis by removing misfolded or damaged proteins and regulating the levels of key signaling molecules.[4] The ubiquitin-proteasome system (UPS) is the primary pathway for this targeted protein degradation, where proteins are marked for destruction with a polyubiquitin chain before being recognized and degraded by the 26S proteasome.[1][2][5] Dysregulation of proteasome function is implicated in a wide range of diseases, including cancer and neurodegenerative disorders, making it a critical target for therapeutic intervention.[6][7][8]

The Role of Fluorescent Probes in Proteasome Research

Fluorescent probes have emerged as indispensable tools for elucidating the intricate functions of the proteasome.[6][9][10] These chemical tools allow for the real-time monitoring of proteasome activity in various settings, from purified enzyme preparations to living cells and even whole organisms.[6][10][11] They are broadly categorized into two main types: fluorogenic substrates and activity-based probes (ABPs).

-

Fluorogenic Substrates: These probes consist of a peptide sequence recognized by the proteasome's active sites, linked to a fluorophore that is quenched.[10][12] Upon cleavage of the peptide by the proteasome, the fluorophore is released, resulting in a measurable increase in fluorescence.[10] A classic example is the Suc-LLVY-AMC substrate, which is cleaved by the chymotrypsin-like activity of the β5 subunit.[6][10]

-

Activity-Based Probes (ABPs): ABPs are small molecules that covalently bind to the active sites of the proteasome.[10][13] They typically consist of a reactive "warhead" that forms a covalent bond with the catalytic threonine residue, a recognition element that directs the probe to the proteasome, and a reporter tag, which is often a fluorophore.[10][13] These probes provide a direct measure of the catalytically active proteasome population.[13]

Data Presentation: Characteristics of Common Fluorescent Probes

The selection of a fluorescent probe depends on the specific application and the desired information. The following tables summarize key quantitative data for commonly used proteasome probes.

| Probe Type | Probe Name | Target Subunit(s) | Fluorophore | Excitation (nm) | Emission (nm) | Applications |

| Fluorogenic Substrate | Suc-LLVY-AMC | β5 (Chymotrypsin-like) | AMC | 350 | 440 | In vitro assays, cell lysates[6][10][14][15] |

| Fluorogenic Substrate | Z-LRR-AMC | β2 (Trypsin-like) | AMC | 350 | 440 | In vitro assays, cell lysates[16] |

| Fluorogenic Substrate | Z-nLPnLD-aminoluciferin | β1 (Caspase-like) | Aminoluciferin | N/A (Bioluminescent) | N/A (Bioluminescent) | In vitro assays, cell lysates[16] |

| Activity-Based Probe | Me4BodipyFL-Ahx3L3VS | β1, β2, β5 | Bodipy-FL | 488 | 515-555 | Live cells, cell lysates, in-gel analysis, flow cytometry[8][10][11][17] |

| Activity-Based Probe | BodipyTMR-Ahx3L3VS (MV151) | β1, β2, β5 | Bodipy-TMR | ~540 | ~570 | Live cells, cell lysates, in-gel analysis, animal tissues[10] |

| Substrate-Based Probe | BioTracker™ TAS2 | 20S core particle | Not specified | 488 | 515-555 | Live cell assays, flow cytometry, fluorescence microscopy[8] |

| Probe Name | Typical Working Concentration | Incubation Time | Key Features |

| Suc-LLVY-AMC | Varies by kit | 30-60 minutes | Well-established for chymotrypsin-like activity measurement.[14][15] |

| Me4BodipyFL-Ahx3L3VS | 500 nM - 1 µM | 1 hour | Cell-permeable, suitable for a variety of monitoring techniques.[9][17] |

| BodipyTMR-Ahx3L3VS (MV151) | Varies | Varies | More sensitive than dansyl-based probes, applicable in animal tissues.[10] |

| BioTracker™ TAS2 | 5 - 30 µM | 90 minutes | High selectivity and resistance to nonspecific cleavage.[8] |

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System (UPS)

Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.

Experimental Workflow: Proteasome Activity Assay Using Fluorescent Probes

Caption: General workflow for measuring proteasome activity using fluorescent probes.

Experimental Protocols

Protocol 1: In-Solution Proteasome Activity Assay in Cell Lysates

This protocol is adapted for measuring the chymotrypsin-like activity of the proteasome using a fluorogenic substrate like Suc-LLVY-AMC.[14][15][18]

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP)

-

Proteasome Assay Buffer (e.g., 25 mM HEPES pH 7.5, 0.5 mM EDTA, 0.03% SDS)

-

Fluorogenic Substrate (e.g., Suc-LLVY-AMC, 10 mM stock in DMSO)

-

Proteasome Inhibitor (e.g., MG-132, 10 mM stock in DMSO) for negative control

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells by sonication or freeze-thaw cycles on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Dilute the cell lysate to a final concentration of 1-10 µg/µL in Proteasome Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted lysate to each well.

-

For inhibitor controls, pre-incubate the lysate with MG-132 (final concentration 10-50 µM) for 15 minutes at 37°C.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of the fluorogenic substrate (e.g., 100 µM Suc-LLVY-AMC in Assay Buffer).

-

Add 50 µL of the substrate working solution to each well to initiate the reaction.

-

Immediately place the plate in a fluorometer pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: 350 nm, Emission: 440 nm for AMC) kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of AMC release (increase in fluorescence per unit time).

-

Normalize the activity to the protein concentration of the lysate.

-

Compare the activity in the presence and absence of the proteasome inhibitor to determine the specific proteasome activity.

-

Protocol 2: In-Gel Profiling of Proteasome Activity with Activity-Based Probes

This protocol allows for the visualization of active proteasome subunits.[17][19][20]

Materials:

-

Cells of interest

-

Activity-Based Probe (e.g., Me4BodipyFL-Ahx3L3VS, 50 µM stock in DMSO)

-

Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Probe Labeling:

-

In Live Cells: Incubate cultured cells with the ABP (e.g., 500 nM Me4BodipyFL-Ahx3L3VS) in serum-free medium for 1 hour at 37°C.

-

In Cell Lysates: Prepare cell lysate as described in Protocol 1. Incubate the lysate with the ABP (e.g., 1 µM Me4BodipyFL-Ahx3L3VS) for 1 hour at 37°C.

-

-

Sample Preparation for SDS-PAGE:

-

For live-cell labeling, wash the cells with PBS, then lyse them in Lysis Buffer.

-

For both live-cell and in-lysate labeling, add 4x SDS-PAGE loading buffer to the labeled lysates and heat at 95°C for 5 minutes.

-

-

Electrophoresis and Imaging:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

After electrophoresis, scan the wet gel using a fluorescence scanner with the appropriate excitation and emission filters for the fluorophore (e.g., Bodipy-FL).

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the bands corresponding to the proteasome β-subunits.

-

The intensity of the bands reflects the amount of active enzyme.

-

Conclusion

Fluorescent probes are powerful tools that have significantly advanced our understanding of proteasome function.[6][21] The choice between fluorogenic substrates and activity-based probes depends on the specific experimental question.[10] By providing quantitative data on proteasome activity and enabling its visualization in various biological contexts, these probes are invaluable for basic research and for the development of novel therapeutics targeting the proteasome.[6][11] The detailed protocols and structured data presented in this guide offer a comprehensive resource for researchers embarking on the study of this essential cellular machine.

References

- 1. Proteasome - Wikipedia [en.wikipedia.org]

- 2. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The proteasome: Overview of structure and functions [jstage.jst.go.jp]

- 4. Regulation of proteasome assembly and activity in health and disease | MRC PPU [ppu.mrc.ac.uk]

- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 6. Fluorescent Probes with Unnatural Amino Acids to Monitor Proteasome Activity in Real-Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The roles of the proteasome pathway in signal transduction and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioTracker™ TAS2 Proteasome Activity Live Cell Probe | SCT235 [merckmillipore.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling [mdpi.com]

- 13. Frontiers | Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes [frontiersin.org]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. abcam.com [abcam.com]

- 16. promega.com [promega.com]

- 17. ubiqbio.com [ubiqbio.com]

- 18. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence-Based Proteasome Activity Profiling | Springer Nature Experiments [experiments.springernature.com]

- 20. Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Synthesis and Purity Considerations of N-Succinyl-Ile-Ile-Trp-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of the fluorogenic chymotrypsin substrate, N-Succinyl-Ile-Ile-Trp-AMC (Succinyl-L-isoleucyl-L-isoleucyl-L-tryptophan-7-amido-4-methylcoumarin). The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to produce and characterize this vital tool for enzyme kinetics and inhibitor screening.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This methodology allows for the sequential addition of amino acids to a solid support, facilitating purification at each step by simple filtration and washing.

Experimental Protocol: Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-Trp(Boc)-Wang resin

-

Fmoc-Ile-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Succinic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the tryptophan residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Coupling (Isoleucine):

-

Pre-activate Fmoc-Ile-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Second Coupling (Isoleucine): Repeat steps 2 and 3 for the second isoleucine residue.

-

N-Terminal Succinylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Add a solution of succinic anhydride (10 equivalents) and DIPEA (5 equivalents) in DMF to the resin.

-

Shake the reaction mixture for 2 hours.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Synthesis Workflow

Caption: Solid-phase synthesis workflow for this compound.

Purification

The crude peptide obtained after synthesis contains various impurities, including truncated and deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the target peptide to a high degree of homogeneity.

Experimental Protocol: Preparative RP-HPLC

Instrumentation and Columns:

-

Preparative HPLC system

-

C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with the addition of a small amount of DMSO if necessary to aid solubility. Filter the sample through a 0.45 µm filter.

-

Purification:

-

Equilibrate the column with 95% Solvent A and 5% Solvent B.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 15-20 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Purification Workflow

Caption: Purification workflow for this compound via RP-HPLC.

Purity Considerations and Analysis

Ensuring the high purity of this compound is critical for obtaining accurate and reproducible results in enzymatic assays. The primary method for purity assessment is analytical RP-HPLC, often complemented by mass spectrometry and thin-layer chromatography (TLC).

Quantitative Data Summary

| Parameter | Typical Specification | Method of Analysis |

| Purity (HPLC) | ≥ 95% | Analytical RP-HPLC |

| Molecular Weight | 687.79 g/mol (Observed) | Mass Spectrometry |

| Appearance | White to off-white powder | Visual Inspection |

| Solubility | Soluble in DMSO | Visual Inspection |

Experimental Protocols: Purity Analysis

3.2.1. Analytical RP-HPLC

-

Instrumentation: Analytical HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Procedure:

-

Prepare a 1 mg/mL solution of the purified peptide in Solvent A.

-

Inject 10-20 µL onto the column.

-

Elute with a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.

-

Monitor the absorbance at 220 nm.

-

Calculate the purity by integrating the peak area of the main product and expressing it as a percentage of the total peak area. A purity level of less than 2% contamination is often achievable[1].

-

3.2.2. Mass Spectrometry

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Procedure:

-

Prepare a dilute solution of the peptide in 50% acetonitrile/water with 0.1% formic acid.

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Confirm the presence of the desired product by matching the observed molecular weight to the calculated molecular weight (C₃₇H₄₅N₅O₈, MW: 687.79).

-

3.2.3. Thin-Layer Chromatography (TLC)

While less quantitative than HPLC, TLC can be a rapid method to assess purity.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of chloroform, methanol, and acetic acid (e.g., 85:10:5 v/v/v).

-

Procedure:

-

Spot a small amount of the dissolved peptide onto the TLC plate.

-

Develop the plate in the mobile phase.

-

Visualize the spots under UV light (254 nm) and/or by staining with ninhydrin.

-

A single major spot should be observed. A trace of impurity might be detectable when a higher concentration (e.g., 100 µg) is applied to the plate[1].

-

Purity Analysis Logical Flow

Caption: Logical flow for the purity analysis of this compound.

Conclusion

The successful synthesis and purification of high-purity this compound is achievable through well-established solid-phase peptide synthesis and RP-HPLC methodologies. Careful execution of the outlined protocols and rigorous purity assessment are paramount to obtaining a reliable reagent for enzymatic studies. This guide provides the foundational knowledge for researchers to confidently produce and characterize this important fluorogenic substrate.

References

Methodological & Application

Application Notes and Protocols for Proteasome Activity Assay using N-Succinyl-Peptide-AMC Substrates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the chymotrypsin-like activity of the proteasome using the fluorogenic substrate N-Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). This assay is a fundamental tool for studying the ubiquitin-proteasome system, which is critical in various cellular processes, including protein homeostasis, cell cycle regulation, and apoptosis.[1] Dysregulation of the proteasome is implicated in numerous diseases, making it a key target for drug discovery.[1]

Principle of the Assay

The proteasome is a large, multi-subunit protease complex responsible for the degradation of ubiquitinated proteins.[2][3] The 20S core particle of the proteasome possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidylglutamyl-peptide hydrolyzing - PGPH).[1][2] This assay utilizes a specific fluorogenic peptide substrate, N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC), to measure the chymotrypsin-like activity.[4][5] The substrate, when cleaved by the active proteasome, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be quantified using a fluorometer, and the intensity is directly proportional to the proteasome activity in the sample.[2][6]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent | Supplier Example | Catalog Number Example | Storage |

| N-Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | Enzo Life Sciences | P802 | -20°C |

| Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) (for caspase-like activity) | EMD Millipore | 539141 | -20°C |

| Z-Ala-Arg-Arg-AMC (Z-ARR-AMC) (for trypsin-like activity) | EMD Millipore | 539149 | -20°C |

| Proteasome Inhibitor (e.g., MG-132) | Various | --- | -20°C |

| AMC (7-amino-4-methylcoumarin) Standard | Various | --- | -20°C |

| Proteasome Lysis/Assay Buffer Components | Various | --- | See table below |

| Dithiothreitol (DTT) | Various | --- | -20°C |

| Adenosine 5'-triphosphate (ATP) | Various | --- | -20°C |

| Black, flat-bottom 96-well plates | Corning, Costar® | 3603 | Room Temperature |

| Bradford Protein Assay Reagent | Various | --- | Room Temperature |

| Bovine Serum Albumin (BSA) Standard | Various | --- | 4°C |

Buffer and Reagent Preparation

Proper preparation of buffers and reagents is critical for the success of this assay.

| Buffer/Reagent | Composition | Preparation Notes |

| Proteasome Lysis Buffer | 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100.[7] | Prepare fresh and keep on ice. Immediately before use, add DTT to a final concentration of 5 mM.[6] |

| Proteasome Assay Buffer | 100 mM HEPES-KOH (pH 7.8), 10 mM KCl, 5 mM MgCl2.[8] | Prepare fresh and keep on ice. Immediately before use, add DTT to a final concentration of 5 mM and ATP to a final concentration of 2 mM.[6][8] |

| Substrate Stock Solution | 2 mM Suc-LLVY-AMC in DMSO.[8] | Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2] |

| AMC Standard Stock Solution | 1 mM AMC in DMSO.[2] | Store at -20°C. |

| Working Substrate Solution | Dilute Substrate Stock Solution in Assay Buffer to the desired final concentration (typically 100 µM).[6] | Prepare fresh just before use. |

| Working AMC Standards | Prepare a dilution series of the AMC Standard Stock Solution in Assay Buffer. | Prepare fresh for each experiment. |

Experimental Protocols

Cell Lysate Preparation

This protocol is for the preparation of whole-cell extracts containing active proteasomes.

-

Cell Culture and Harvest: Culture cells to the desired confluence. For adherent cells, wash twice with ice-cold PBS, then scrape them into lysis buffer. For suspension cells, pellet them by centrifugation and wash twice with ice-cold PBS before resuspending in lysis buffer.[6][7]

-

Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Proteasome Lysis Buffer (e.g., 400 µL for a 60 mm dish).[6]

-

Homogenization: Sonicate the cell suspension briefly (e.g., 10 seconds) on ice to ensure complete lysis.[6]

-

Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[6]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteasomes, to a pre-chilled microcentrifuge tube.[6]

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford assay. This is crucial for normalizing proteasome activity.

-

Storage: Use the lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.[6]

Proteasome Activity Assay

This protocol outlines the steps for measuring proteasome activity in a 96-well plate format.

-

Prepare AMC Standard Curve: In a black 96-well plate, prepare a series of AMC standards (e.g., 0, 20, 40, 60, 80, 100 pmol/well) by diluting the AMC standard stock solution in Assay Buffer. Adjust the final volume in each well to 100 µL with Assay Buffer.[2]

-

Prepare Samples and Controls:

-

Sample Wells: Add a specific amount of cell lysate (e.g., 25-50 µg of total protein) to duplicate wells.

-

Inhibitor Control Wells: To a parallel set of sample wells, add a proteasome-specific inhibitor (e.g., 1 µL of MG-132) to distinguish proteasome-specific activity from that of other proteases.[2]

-

Blank Wells: Add lysis buffer without cell lysate to at least two wells to determine the background fluorescence.[6]

-

Positive Control: If available, include a positive control, such as a known active proteasome preparation or a cell lysate with known high proteasome activity.[2]

-

-

Adjust Volume: Bring the final volume in all sample and control wells to 100 µL with Assay Buffer.[2]

-

Initiate the Reaction: Add the working substrate solution (e.g., Suc-LLVY-AMC at a final concentration of 100 µM) to all wells, including the AMC standards.[2][6]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[2][6] The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.[2][6][9]

Data Presentation and Analysis

Quantitative Data Summary

| Parameter | Typical Value/Range | Reference |

| Substrate Concentration (Suc-LLVY-AMC) | 50 - 200 µM | [10] |

| Final Lysate Protein per Well | 25 - 50 µg | [8] |

| Incubation Time | 30 - 120 minutes | [6][8] |

| Incubation Temperature | 30 - 37°C | [6][8] |

| Excitation Wavelength | 350 - 360 nm | [2][9] |

| Emission Wavelength | 440 - 460 nm | [2][9] |

Data Analysis

-

Subtract Background: Subtract the average fluorescence of the blank wells from all other readings.

-

Generate Standard Curve: Plot the fluorescence intensity of the AMC standards against the corresponding concentration (in pmol). Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate Proteasome Activity:

-

Determine the net proteasome-specific fluorescence by subtracting the average fluorescence of the inhibitor control wells from the corresponding sample wells.

-

Use the standard curve equation to convert the net fluorescence of each sample into the amount of AMC released (in pmol).

-

Calculate the proteasome activity, typically expressed as pmol of AMC released per minute per milligram of protein (pmol/min/mg).

-

Visualizations

Ubiquitin-Proteasome Signaling Pathway

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow

Caption: Workflow for the N-Succinyl-Peptide-AMC proteasome activity assay.

References

- 1. Proteasome Assay Kits | AffiASSAY [affiassay.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]

- 4. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20S Proteasome Activity Assay | APT280 [merckmillipore.com]

- 8. Ubiquitin Proteasome Activity Measurement in Total Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ubpbio.com [ubpbio.com]

- 10. ubpbio.com [ubpbio.com]

Measuring Chymotrypsin-Like Activity in Cell Lysates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring chymotrypsin-like protease activity in cell lysates. This activity is a key indicator of proteasome function and is a critical parameter in various research areas, including cancer biology, neurodegenerative diseases, and immunology. The protocols detailed below cover both commercially available kits and fundamental principles for assay development, ensuring accurate and reproducible results.

Introduction

Chymotrypsin-like activity is one of the three major proteolytic activities of the 26S proteasome, a multi-catalytic enzyme complex crucial for protein degradation and cellular homeostasis.[1] This specific activity involves the cleavage of peptide bonds on the C-terminal side of large hydrophobic or aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[2] Dysregulation of proteasome activity, and specifically its chymotrypsin-like function, is implicated in numerous diseases, making it a significant target for therapeutic intervention.

This document outlines two primary methodologies for quantifying chymotrypsin-like activity in cell lysates: a luminescence-based assay and a fluorescence-based assay. Both methods utilize a specific peptide substrate that, when cleaved, generates a detectable signal proportional to the enzymatic activity.

Principle of the Assays

The measurement of chymotrypsin-like activity relies on the enzymatic cleavage of a specific substrate. The most commonly used substrate is Succinyl-Leucine-Leucine-Valine-Tyrosine (Suc-LLVY). This peptide sequence is recognized and cleaved by the chymotrypsin-like active site of the proteasome. The C-terminus of this peptide is conjugated to a reporter molecule.

-

Luminescence-Based Assays: The Suc-LLVY peptide is linked to aminoluciferin. When the peptide is cleaved, the released aminoluciferin acts as a substrate for luciferase, generating a stable, "glow-type" luminescent signal.[1][3] This method is known for its high sensitivity.

-